molecular formula C26H23FN2O2 B187995 6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one CAS No. 5979-81-7

6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No. B187995
CAS RN: 5979-81-7
M. Wt: 414.5 g/mol
InChI Key: GQSDBLPSFJHHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one, also known as FLUMAZEPAM, is a benzodiazepine derivative that has been studied for its potential in treating anxiety and sleep disorders. FLUMAZEPAM is a member of the benzodiazepine family of drugs, which are known for their ability to enhance the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.

Mechanism Of Action

6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one acts on the GABA-A receptor in the brain, enhancing the activity of GABA, which is an inhibitory neurotransmitter. This leads to a reduction in neuronal excitability, resulting in the anxiolytic and hypnotic effects of 6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one.

Biochemical And Physiological Effects

6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one has been shown to have sedative, anxiolytic, and hypnotic effects. It can also cause muscle relaxation and anticonvulsant effects. 6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one has a half-life of approximately 20 hours, and it is metabolized in the liver.

Advantages And Limitations For Lab Experiments

One advantage of using 6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one in lab experiments is its well-defined mechanism of action, which makes it a useful tool for studying the GABA-A receptor. However, one limitation is that 6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a controlled substance, which can make it difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on 6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one. One area of interest is its potential in treating other conditions, such as post-traumatic stress disorder (PTSD) and depression. 6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one may also be useful in combination with other drugs for the treatment of anxiety and sleep disorders. Additionally, further research is needed to better understand the long-term effects of 6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one use and its potential for abuse.

Synthesis Methods

6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one can be synthesized through a series of chemical reactions starting with the condensation of 3-fluoroaniline and 4-methoxybenzaldehyde to form 3-fluoro-4-methoxybenzylideneaniline. This intermediate is then reacted with cyclohexanone in the presence of sodium ethoxide to form the final product, 6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one.

Scientific Research Applications

6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one has been the subject of numerous scientific studies investigating its potential as an anxiolytic and hypnotic agent. In one study, 6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one was found to be effective in reducing anxiety in patients with generalized anxiety disorder. Another study found that 6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one improved sleep quality in patients with insomnia. 6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one has also been studied for its potential in treating alcohol withdrawal syndrome.

properties

CAS RN

5979-81-7

Product Name

6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Molecular Formula

C26H23FN2O2

Molecular Weight

414.5 g/mol

IUPAC Name

6-(3-fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H23FN2O2/c1-31-20-11-9-16(10-12-20)18-14-23-25(24(30)15-18)26(17-5-4-6-19(27)13-17)29-22-8-3-2-7-21(22)28-23/h2-13,18,26,28-29H,14-15H2,1H3

InChI Key

GQSDBLPSFJHHDO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=CC=C5)F)C(=O)C2

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=CC=C5)F)C(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.